

Characterization of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-(4-nitrophenylsulfonyl)thiazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the heterocyclic compound **2-Amino-5-(4-nitrophenylsulfonyl)thiazole**. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a putative characterization workflow based on established methodologies for analogous 2-aminothiazole sulfonamides. This guide includes a proposed synthesis protocol, expected physicochemical and spectroscopic properties, and potential biological activities with associated mechanisms of action. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound and similar chemical entities.

Introduction

2-Aminothiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a sulfonamide moiety, a well-known pharmacophore, is a common strategy to enhance the therapeutic potential of heterocyclic systems. The title compound, **2-Amino-5-(4-nitrophenylsulfonyl)thiazole**, combines these two key structural features, making it a molecule of significant interest for drug discovery and development. This guide details the essential physicochemical properties, a proposed synthetic route, and a comprehensive analytical characterization strategy.

Physicochemical Properties

A summary of the key physicochemical properties for **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** is presented in Table 1.

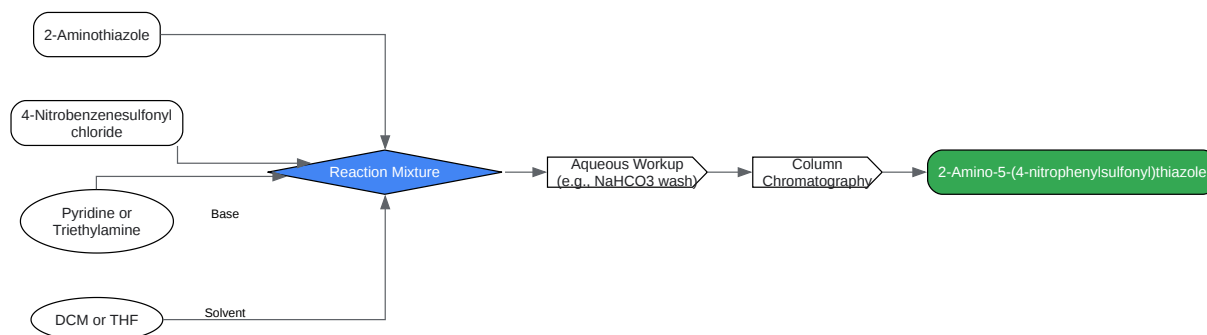
Property	Value	Source
CAS Number	39565-05-4	[1]
Molecular Formula	C ₉ H ₇ N ₃ O ₄ S ₂	[1]
Molecular Weight	285.29 g/mol	[1]
Appearance	Expected to be a solid	Inferred
Melting Point	Not available	-
Solubility	Expected to be soluble in polar organic solvents like DMSO and DMF	Inferred

Synthesis and Experimental Protocol

While a specific, detailed synthesis protocol for **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on the well-established reaction between 2-aminothiazoles and sulfonyl chlorides.

Proposed Synthesis Workflow

The synthesis is expected to proceed via the sulfonylation of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride in the presence of a base.



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A proposed synthetic workflow for **2-Amino-5-(4-nitrophenylsulfonyl)thiazole**.

Experimental Protocol

Materials:

- 2-Aminothiazole
- 4-Nitrobenzenesulfonyl chloride
- Pyridine (or Triethylamine)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

- Hexane and Ethyl Acetate for chromatography elution

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1.0 equivalent) in anhydrous DCM or THF.
- Cool the solution to 0 °C in an ice bath.
- Add pyridine or triethylamine (1.1 to 1.5 equivalents) to the solution.
- Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM or THF to the reaction mixture.
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the desired product, **2-Amino-5-(4-nitrophenylsulfonyl)thiazole**.

Spectroscopic Characterization

While specific spectral data for the title compound are not published, the expected characteristic peaks based on its structure are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** are presented in Table 2. These are estimations based on the

analysis of similar structures.

¹ H NMR	Expected Chemical Shift (δ, ppm)	Multiplicity	Assignment
Aromatic Protons	8.0 - 8.5	d	Protons ortho to the nitro group
Aromatic Protons	7.8 - 8.2	d	Protons ortho to the sulfonyl group
Thiazole Proton	7.0 - 7.5	s	C4-H of the thiazole ring
Amine Protons	5.0 - 6.0	br s	-NH ₂

¹³ C NMR	Expected Chemical Shift (δ, ppm)	Assignment
Thiazole Carbon	160 - 170	C2 (attached to NH ₂)
Aromatic Carbon	145 - 155	C-NO ₂
Aromatic Carbon	140 - 150	C-SO ₂
Thiazole Carbon	135 - 145	C5 (attached to SO ₂)
Aromatic Carbons	120 - 130	Aromatic CHs
Thiazole Carbon	110 - 120	C4

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** are listed in Table 3.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amine)	3300 - 3500	Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C=N Stretch (thiazole)	1600 - 1650	Medium
N-O Stretch (nitro)	1500 - 1550 and 1300 - 1350	Strong
S=O Stretch (sulfonyl)	1300 - 1350 and 1150 - 1180	Strong

Mass Spectrometry (MS)

The expected mass-to-charge ratio (m/z) for the molecular ion and major fragments in the mass spectrum of **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** are presented in Table 4.

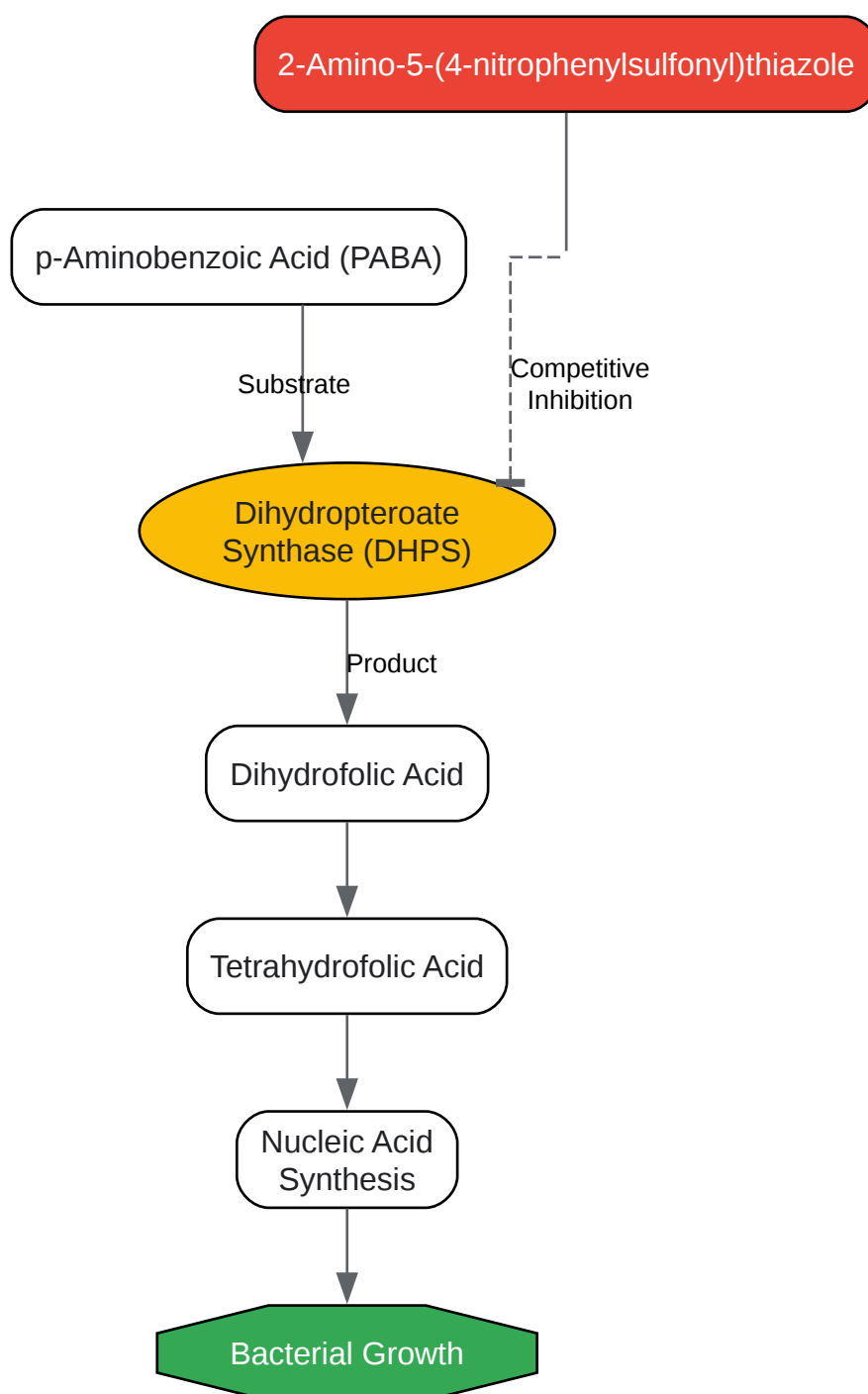
m/z	Assignment
285	[M] ⁺ (Molecular Ion)
221	[M - SO ₂] ⁺
186	[M - C ₆ H ₄ NO ₂] ⁺
122	[C ₆ H ₄ NO ₂] ⁺
100	[C ₃ H ₂ N ₂ S] ⁺ (2-aminothiazole fragment)

Potential Biological Activity and Mechanism of Action

While no specific biological data for **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** has been reported, compounds with the 2-aminothiazole sulfonamide scaffold have demonstrated a range of biological activities, including antimicrobial and antioxidant effects.

Antimicrobial Activity

Sulfonamide drugs are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to folic acid. This disruption of the folate synthesis pathway inhibits bacterial growth and replication.



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A generalized signaling pathway for the antimicrobial action of sulfonamides.

Antioxidant Activity

Many heterocyclic compounds, including thiazole derivatives, have been reported to possess antioxidant properties. The potential antioxidant activity of **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** could be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution):

- Prepare a stock solution of **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** in dimethyl sulfoxide (DMSO).
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
- Inoculate each well with a standardized suspension of the test microorganism.
- Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubate the plates at the optimal temperature for the growth of the microorganism.
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

DPPH Radical Scavenging Assay:

- Prepare various concentrations of **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** in methanol or ethanol.
- Add a fixed volume of a freshly prepared DPPH solution in the same solvent to each concentration of the test compound.
- Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

- Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Use a standard antioxidant (e.g., ascorbic acid) as a positive control.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Conclusion

This technical guide provides a foundational overview for the characterization of **2-Amino-5-(4-nitrophenylsulfonyl)thiazole**. While direct experimental data is currently limited, the proposed synthetic and analytical methodologies, based on established knowledge of related compounds, offer a robust starting point for researchers. The potential for this molecule to exhibit interesting biological activities, particularly as an antimicrobial or antioxidant agent, warrants further investigation. The protocols and expected data presented herein are intended to facilitate and guide future research endeavors in the exploration of this promising 2-aminothiazole sulfonamide derivative.

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References

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